molecular formula C25H26N2O4S B12301425 Hycanthone furoate CAS No. 50283-78-8

Hycanthone furoate

Cat. No.: B12301425
CAS No.: 50283-78-8
M. Wt: 450.6 g/mol
InChI Key: ACQBSDGZKKDYLW-UHFFFAOYSA-N
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Description

Hycanthone furoate is a derivative of hycanthone, a thioxanthenone compound. It was initially developed as an antiparasitic agent, specifically targeting schistosomiasis, a disease caused by parasitic worms. This compound works by interfering with the parasite’s DNA replication and transcription, leading to paralysis and death of the parasite .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hycanthone furoate involves several steps, starting from the parent compound, hycanthoneThis process typically involves the use of reagents such as furoic acid and appropriate catalysts under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring of reaction conditions to maintain product quality and yield. Solvent extraction and purification techniques are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Hycanthone furoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

Hycanthone furoate exerts its effects primarily through DNA intercalation, which disrupts the replication and transcription processes in the parasite. This leads to the inhibition of nucleic acid synthesis and ultimately results in the paralysis and death of the parasite. The compound also inhibits acetylcholinesterase, further contributing to its antiparasitic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hycanthone furoate is unique due to its dual mechanism of action, involving both DNA intercalation and acetylcholinesterase inhibition. This makes it particularly effective against schistosomiasis, although its use has been limited due to concerns about toxicity and potential carcinogenicity .

Properties

CAS No.

50283-78-8

Molecular Formula

C25H26N2O4S

Molecular Weight

450.6 g/mol

IUPAC Name

[1-[2-(diethylamino)ethylamino]-9-oxothioxanthen-4-yl]methyl furan-2-carboxylate

InChI

InChI=1S/C25H26N2O4S/c1-3-27(4-2)14-13-26-19-12-11-17(16-31-25(29)20-9-7-15-30-20)24-22(19)23(28)18-8-5-6-10-21(18)32-24/h5-12,15,26H,3-4,13-14,16H2,1-2H3

InChI Key

ACQBSDGZKKDYLW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)COC(=O)C3=CC=CO3)SC4=CC=CC=C4C2=O

Origin of Product

United States

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